molecular formula C22H18O2 B14674028 2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- CAS No. 39060-00-9

2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl-

Cat. No.: B14674028
CAS No.: 39060-00-9
M. Wt: 314.4 g/mol
InChI Key: MDDBEOBVGULHNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-Methoxychalcone: Similar in structure but lacks the additional phenyl group.

    Phenyl p-methoxystyryl ketone: Another name for the same compound.

    4’-Methoxybenzylideneacetophenone: Similar structure with slight variations in the substituents.

Uniqueness

2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and biological activity compared to other chalcones.

Properties

CAS No.

39060-00-9

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

MDDBEOBVGULHNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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